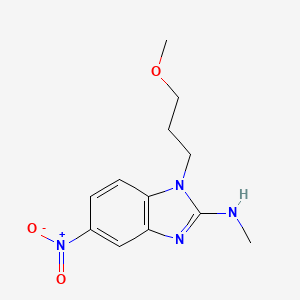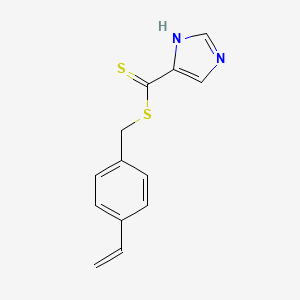
L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine is a complex peptide compound composed of cysteine and phenylalanine amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow further coupling.
Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The phenyl groups in phenylalanine residues can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under neutral to slightly basic conditions.
Substitution: Electrophiles like nitronium ion (NO2+) in acidic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified phenylalanine residues with various substituents.
Applications De Recherche Scientifique
L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism by which L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine exerts its effects involves interactions with various molecular targets. The cysteine residues can form disulfide bonds, influencing protein structure and function. The phenylalanine residues contribute to hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteinyl-L-phenylalanine: A simpler dipeptide with similar structural motifs.
S-Phenyl-L-cysteine: Contains a phenyl group attached to a cysteine residue.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine is unique due to its combination of multiple cysteine and phenylalanine residues, providing a distinct set of chemical and biological properties. This complexity allows for more diverse interactions and applications compared to simpler peptides.
Propriétés
Numéro CAS |
918412-70-1 |
|---|---|
Formule moléculaire |
C27H35N5O6S3 |
Poids moléculaire |
621.8 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C27H35N5O6S3/c28-18(13-39)23(33)31-21(14-40)26(36)30-19(11-16-7-3-1-4-8-16)24(34)29-20(12-17-9-5-2-6-10-17)25(35)32-22(15-41)27(37)38/h1-10,18-22,39-41H,11-15,28H2,(H,29,34)(H,30,36)(H,31,33)(H,32,35)(H,37,38)/t18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
SWHNEKXYMMNLTI-YFNVTMOMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)


![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)
![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)




![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)
